Ro 67-4853

Description

Properties

IUPAC Name |

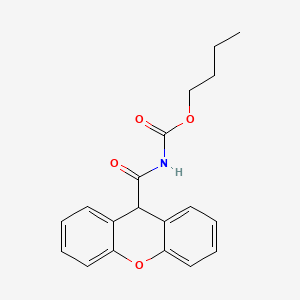

butyl N-(9H-xanthene-9-carbonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUXEUMZZQUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433240 | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302841-89-0 | |

| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-67-4853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 67-4853

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Ro 67-4853 is a pioneering molecule in the study of metabotropic glutamate (B1630785) receptors (mGluRs), serving as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 1 (mGluR1).[1] This compound has been instrumental in elucidating the physiological roles of mGluR1 and exploring its potential as a therapeutic target for various central nervous system disorders. Derived from the simpler compound Ro 01-6128, Ro 67-4853 has become a lead compound for the development of more potent and selective mGluR1 PAMs.[1] This technical guide provides a comprehensive overview of the mechanism of action of Ro 67-4853, detailing its binding characteristics, impact on signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

Ro 67-4853 functions as a positive allosteric modulator, meaning it does not directly activate the mGluR1 receptor but rather enhances the receptor's response to the endogenous agonist, glutamate.[2] It achieves this by binding to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[2] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Specifically, Ro 67-4853 interacts with the transmembrane domain (TMD) of the mGluR1 receptor.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Ro 67-4853 from various in vitro assays.

Table 1: Potency of Ro 67-4853 in Functional Assays

| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |

| Calcium Mobilization | BHK cells expressing mGluR1a | Glutamate | Fold Shift in CRC | ~15-fold | [3][5] |

| Calcium Mobilization | HEK293 cells expressing mGluR1α | Extracellular Ca²⁺ (in the absence of L-Glu) | EC50 Reduction | From 3.5 mM to 0.7 mM (with 300 nM Ro 67-4853) | [4] |

| cAMP Accumulation | BHK cells expressing mGluR1a | Glutamate | Fold Shift in CRC | ~15-fold | [5] |

| cAMP Accumulation | BHK cells expressing mGluR1a | Glutamate (EC20) | EC50 | 11.7 ± 2.4 µM | [5] |

| ERK1/2 Phosphorylation | BHK cells | - (agonist-independent) | EC50 | 9.2 nM | [6] |

| Electrophysiology (VGCC inhibition) | Rat CA3 neurons | (S)-DHPG | EC50 | 95 nM | [7] |

Table 2: Activity of Ro 67-4853 at Group I mGlu Receptors

| Receptor Subtype | Species | Parameter | Value | Reference |

| mGluR1a | Rat | pEC50 | 7.16 | [3][8] |

| mGluR1 | Human | - | Active | [3][9] |

| mGluR5 | Rat | - | Active | [3] |

Signaling Pathways

Ro 67-4853 modulates several key downstream signaling pathways upon potentiation of mGluR1 activation. The primary pathway involves the coupling of mGluR1 to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, Ro 67-4853 has been shown to potentiate mGluR1-mediated ERK1/2 phosphorylation and cAMP accumulation.[3][5]

Caption: Signaling pathways modulated by Ro 67-4853 through mGluR1.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Mobilization Assay

This assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.

-

Cell Culture: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well plates.[6]

-

Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time to allow for dye loading.[6]

-

Compound Addition: Cells are pre-incubated with varying concentrations of Ro 67-4853 for a defined period (e.g., 10 minutes) before the addition of a range of concentrations of glutamate.[5]

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The potentiation by Ro 67-4853 is observed as a leftward shift in the glutamate concentration-response curve.[2]

Caption: Workflow for an intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAP kinase pathway downstream of mGluR1.

-

Cell Culture and Starvation: BHK cells expressing mGluR1a are seeded in plates and grown to confluency. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with Ro 67-4853 at various concentrations for a specific time course (e.g., peaking at 5 minutes).[3]

-

Cell Lysis: Following treatment, cells are washed and lysed to extract total protein.

-

Western Blotting: Protein concentration is determined, and samples are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Quantification: The signal is detected using a secondary antibody conjugated to a reporter enzyme, and the bands are quantified to determine the ratio of p-ERK1/2 to total ERK1/2.

cAMP Accumulation Assay

This assay measures the potentiation of mGluR1-mediated adenylyl cyclase activation.

-

Cell Culture: BHK cells stably expressing mGluR1a are cultured in appropriate plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor for a period to prevent the degradation of cAMP.

-

Compound Treatment: Cells are then treated with a fixed concentration of Ro 67-4853 (e.g., 500 nM) in the presence of varying concentrations of glutamate.[3][5]

-

cAMP Measurement: The reaction is stopped, and the amount of accumulated cAMP is measured using a commercially available kit, such as a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Conclusion

Ro 67-4853 is a well-characterized positive allosteric modulator of mGluR1 that has significantly advanced our understanding of this receptor's function. Its ability to potentiate glutamate signaling through multiple downstream pathways, including calcium mobilization, ERK1/2 phosphorylation, and cAMP accumulation, underscores the complex nature of mGluR1 modulation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals working with Ro 67-4853 and other mGluR1 modulators. While it shows some activity at mGluR5, its primary utility remains as a selective tool for studying mGluR1.[3] The continued investigation of compounds like Ro 67-4853 holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Ro67-4853 - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. news-medical.net [news-medical.net]

A Technical Guide to Ro 67-4853: A Positive Allosteric Modulator of Metabotropic Glutamate Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Quantitative data from various in vitro assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research tool.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] Among the eight subtypes, mGluR1 is predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating the receptor themselves.[5][6] Ro 67-4853 has emerged as a key pharmacological tool for studying the physiological and pathological roles of mGluR1.

Mechanism of Action

Ro 67-4853 acts as a positive allosteric modulator by binding to a site on the mGluR1 receptor that is distinct from the orthosteric glutamate binding site.[3][7] This allosteric binding enhances the affinity and/or efficacy of glutamate, resulting in a potentiation of the receptor's downstream signaling.[5][6] Specifically, Ro 67-4853 has been shown to interact with the transmembrane domain (TMD) of the receptor.[7][8] While highly selective for mGluR1, some activity has also been observed at the mGluR5 receptor, another member of the group I mGluRs.[5][6][9]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of Ro 67-4853 in various functional assays.

Table 1: Potency of Ro 67-4853 in Functional Assays

| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 | rat mGlu1a | pEC50 | 7.16 | [2][8][9] |

| Calcium Mobilization | BHK | rat mGlu1a | EC50 of potentiation | 10.0 ± 2.4 nM | [4] |

| (S)-DHPG-induced current | CA3 Neurons | Native | EC50 | 95 nM | [5][6][9] |

| cAMP Accumulation | BHK | rat mGlu1a | EC50 of potentiation | 11.7 ± 2.4 µM | [4] |

| ERK1/2 Phosphorylation | BHK | rat mGlu1a | EC50 | 9.2 ± 6.2 nM | [4] |

Table 2: Efficacy of Ro 67-4853 in Modulating Agonist-Induced Responses

| Assay Type | Cell Line | Agonist | Ro 67-4853 Concentration | Fold-Shift in Agonist EC50 | Reference |

| Calcium Mobilization | BHK | Glutamate | 1 µM | ~15-fold leftward shift | [4][8] |

| cAMP Accumulation | BHK | Glutamate | 500 nM | ~15-fold potentiation | [4] |

| (S)-DHPG-induced current | CA3 Neurons | (S)-DHPG | Not Specified | 637 ± 72% of control | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Intracellular Calcium Mobilization Assay

This is a common high-throughput screening method to identify and characterize mGluR1 modulators.

-

Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96- or 384-well black-walled, clear-bottom plates until they reach 80-90% confluency.[10]

-

Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).[10]

-

Compound Addition and Signal Detection: The dye solution is removed, and cells are washed again with the assay buffer. A baseline fluorescent reading is taken using a fluorescence plate reader. Ro 67-4853 (or vehicle control) is then added, followed by the addition of an EC20 or a full concentration range of glutamate. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.[11]

cAMP Accumulation Assay

This assay measures the ability of Ro 67-4853 to modulate the Gs-coupled signaling pathway of mGluR1.

-

Cell Culture and Induction: T-REx 293 cells with tetracycline-inducible expression of the mGluR4 receptor (or other suitable cell lines expressing the target receptor) are cultured. Receptor expression is induced by adding tetracycline (B611298) to the culture medium 48 hours prior to the experiment.[12]

-

Cell Preparation: Twenty hours before the assay, the culture medium is replaced with a serum- and L-glutamate-free medium. On the day of the experiment, cells are scraped, centrifuged, and resuspended in Hanks-HEPES buffer.[12]

-

Assay Protocol: The cell suspension is incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is added to stimulate adenylate cyclase and produce a baseline level of cAMP. Cells are then treated with a range of concentrations of Ro 67-4853 in the presence of a fixed EC20 concentration of glutamate. The reaction is stopped, and the amount of accumulated cAMP is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[12]

Whole-Cell Electrophysiology

This technique provides a direct measure of the effect of Ro 67-4853 on ion channel activity modulated by mGluR1.

-

Slice Preparation: Transverse cerebellar or hippocampal slices (e.g., 300 µm thick) are prepared from young rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.[5]

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from visually identified neurons (e.g., Purkinje cells or CA3 pyramidal neurons) using a patch-clamp amplifier. The patch pipette is filled with an internal solution containing appropriate salts and energy sources.[5]

-

Drug Application: A stable baseline synaptic response is established. The mGluR agonist, such as (S)-DHPG, is applied to the bath to evoke a response. Ro 67-4853 is then co-applied with the agonist to determine its modulatory effect on the agonist-induced current.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Ro 67-4853 and a typical experimental workflow for its characterization.

Caption: mGluR1 Signaling Pathways Modulated by Ro 67-4853.

Caption: Typical Experimental Workflow for Characterizing Ro 67-4853.

Conclusion

Ro 67-4853 is a valuable pharmacological tool for investigating the role of mGluR1 in health and disease. Its well-characterized mechanism of action and potent positive allosteric modulatory activity make it an excellent probe for studying the intricacies of mGluR1 signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research may focus on its in vivo efficacy and potential therapeutic applications.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ro 67-4853 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Function of Ro 67-4853: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-4853 is a potent and well-characterized small molecule widely utilized in pharmacological research. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. This technical guide provides a comprehensive overview of the function of Ro 67-4853, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are critical regulators of neuronal excitability and synaptic plasticity. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.

Positive allosteric modulators have emerged as valuable pharmacological tools and potential therapeutic agents due to their ability to enhance the response of the receptor to the endogenous agonist, glutamate, rather than directly activating the receptor themselves. This mode of action offers greater spatial and temporal precision in modulating receptor activity. Ro 67-4853 is a first-generation mGluR1 PAM that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor.[1][2]

Mechanism of Action

Ro 67-4853 binds to an allosteric site on the mGluR1 receptor, distinct from the orthosteric binding site for glutamate.[2] This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. Specifically, Ro 67-4853 has been shown to interact with the transmembrane domain (TMD) of the receptor.[3][4] This positive allosteric modulation results in a leftward shift of the glutamate concentration-response curve, indicating an increase in glutamate potency.[1][5] Furthermore, in some cellular systems and at high concentrations, Ro 67-4853 can exhibit agonist activity, directly activating mGluR1-mediated signaling pathways in the absence of glutamate.[5][6]

While primarily characterized as an mGluR1 PAM, some evidence suggests that Ro 67-4853 also exhibits activity at mGluR5, another member of the group I mGlu receptors, indicating a degree of lower selectivity compared to newer generations of mGluR1 PAMs.[1][4][7]

Quantitative Pharmacological Data

The pharmacological properties of Ro 67-4853 have been extensively characterized across various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Assay | Cell Line/System | Value | Reference |

| pEC₅₀ | rat mGluR1a | Calcium Mobilization | - | 7.16 | [3][4][7] |

| EC₅₀ | rat mGluR1a | (S)-DHPG potentiation | CA3 neurons | 95 nM | [6] |

| EC₅₀ | mGluR1a | ERK1/2 Phosphorylation | BHK cells | 9.2 nM | [1] |

| EC₅₀ | mGluR1a | cAMP Accumulation (potentiation of glutamate) | BHK cells | 11.7 ± 2.4 µM | [6] |

| Parameter | Condition | Assay | Cell Line | Fold Shift in Glutamate CRC | Reference |

| 1 µM Ro 67-4853 | Glutamate-induced response | Calcium Mobilization | BHK-mGluR1a | ~15-fold | [5] |

| 500 nM Ro 67-4853 | Glutamate-induced response | cAMP Accumulation | BHK-mGluR1a | ~15-16-fold | [5][6] |

Signaling Pathways

Ro 67-4853 potentiates the canonical signaling pathways downstream of mGluR1 activation. These pathways are primarily mediated by the Gαq and Gαs G-protein subunits.

Gq-PLC-IP₃-Ca²⁺ Pathway

Upon potentiation by Ro 67-4853 and activation by glutamate, mGluR1 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Caption: mGluR1 Gq-PLC signaling pathway potentiated by Ro 67-4853.

Gs-Adenylate Cyclase-cAMP Pathway

In certain cellular contexts, mGluR1 can also couple to Gαs, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Ro 67-4853 enhances glutamate-induced cAMP accumulation and can also increase basal cAMP levels.[6]

Caption: mGluR1 Gs-Adenylyl Cyclase signaling pathway potentiated by Ro 67-4853.

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the function of Ro 67-4853.

Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.

Detailed Protocol:

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor to ~80-90% confluency in 384-well plates.[1]

-

Dye Loading: Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C.[1]

-

Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of Ro 67-4853 or vehicle control to the wells and incubate for a predetermined time (e.g., 10 minutes).

-

Glutamate Stimulation: Add a sub-maximal concentration (e.g., EC₂₀) of glutamate to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FlexStation). The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Plot the concentration-response curves for glutamate in the presence and absence of Ro 67-4853 to determine the fold-shift in the EC₅₀ value.

Caption: Workflow for an intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of Ro 67-4853 on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of mGluR1 activation.

Detailed Protocol:

-

Cell Culture and Starvation: Plate BHK cells stably expressing mGluR1a in 6-well plates and grow to ~80-90% confluency. Twenty-four hours prior to the assay, replace the growth medium with serum-free medium to reduce basal ERK1/2 phosphorylation.[6]

-

Compound Treatment: Treat the serum-starved cells with varying concentrations of Ro 67-4853 or vehicle for a specified time (e.g., 5-10 minutes) at 37°C.[6]

-

Cell Lysis: After treatment, aspirate the medium and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal and express the results as a fold change over the vehicle-treated control.

-

cAMP Accumulation Assay

This assay measures the ability of Ro 67-4853 to potentiate glutamate-induced cyclic AMP production.

Detailed Protocol:

-

Cell Culture: Culture BHK cells stably expressing mGluR1a in a suitable format (e.g., 96-well plates).

-

Assay Medium: On the day of the assay, replace the culture medium with an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of Ro 67-4853 or vehicle for a short period (e.g., 10-15 minutes).

-

Glutamate Stimulation: Add a range of concentrations of glutamate to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate concentration-response curves for glutamate in the presence and absence of Ro 67-4853 to determine the EC₅₀ values and the magnitude of the potentiation.

Conclusion

Ro 67-4853 is a foundational pharmacological tool that has significantly contributed to our understanding of mGluR1 function. As a positive allosteric modulator, it offers a nuanced approach to enhancing receptor activity in response to the endogenous ligand, glutamate. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing Ro 67-4853 to investigate the role of mGluR1 in health and disease. While newer, more selective mGluR1 PAMs have been developed, Ro 67-4853 remains a valuable compound for a wide range of in vitro and in vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ro 67-4853 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Interaction of Ro 67-4853 with the mGluR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the positive allosteric modulator (PAM) Ro 67-4853 and its interaction with the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Ro 67-4853 is a valuable research tool for studying the physiological and pathological roles of mGluR1. This document details its mechanism of action, summarizes key quantitative data from various functional assays, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a thorough resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Ro 67-4853 and mGluR1

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal activity through second messenger signaling cascades.[1] Group I mGluRs, which include mGluR1 and mGluR5, primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1][2] They can also couple to Gαs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.[3][4]

Ro 67-4853, with the IUPAC name butyl (9H-xanthene-9-carbonyl)carbamate, is a potent and selective positive allosteric modulator of mGluR1.[5][6] As a PAM, Ro 67-4853 does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate.[4] It achieves this by binding to a topographically distinct site from the orthosteric glutamate-binding site, located within the transmembrane domain (TMD) of the receptor.[7][8] This allosteric modulation results in a leftward shift of the glutamate concentration-response curve, indicating an increase in glutamate potency.[3] It is important to note that while Ro 67-4853 is a potent modulator of rat mGluR1, it also exhibits activity at the human mGluR1 and rat mGluR5 receptors.[8]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for Ro 67-4853 at the mGluR1 receptor, compiled from various in vitro studies. These studies have primarily utilized Baby Hamster Kidney (BHK) and Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR1a splice variant.

Table 1: Potency of Ro 67-4853 in Functional Assays

| Assay | Parameter | Value | Cell Line | Species | Reference(s) |

| Calcium Mobilization (Potentiation of Glutamate) | pEC50 | 7.16 | rmGlu1a | Rat | [8] |

| Calcium Mobilization (Potentiation of Glutamate) | EC50 | 10.0 ± 2.4 nM | BHK-mGluR1a | Rat | [9] |

| ERK1/2 Phosphorylation (Agonist Activity) | EC50 | 9.2 ± 6.2 nM | BHK-mGluR1a | Rat | [9] |

| cAMP Accumulation (Potentiation of Glutamate) | EC50 | 11.7 ± 2.4 µM | BHK-mGluR1a | Rat | [1] |

| Potentiation of (S)-DHPG in CA3 Neurons | EC50 | 95 nM | N/A | Rat |

Table 2: Allosteric Modulatory Effects of Ro 67-4853 on Glutamate Potency

| Assay | Ro 67-4853 Concentration | Fold Shift of Glutamate EC50 | Cell Line | Species | Reference(s) |

| Calcium Mobilization | 1 µM | ~15-fold | BHK-mGluR1a | Rat | [3][9] |

| cAMP Accumulation | 500 nM | ~15-fold to 16-fold | BHK-mGluR1a | Rat | [1][3] |

Table 3: Effect of Ro 67-4853 on Glutamate EC50 in cAMP Accumulation Assay

| Condition | Glutamate EC50 (µM) | Cell Line | Species | Reference(s) |

| Vehicle | 32.08 ± 0.96 | BHK-mGluR1a | Rat | [1][8] |

| 500 nM Ro 67-4853 | 2.15 ± 0.43 | BHK-mGluR1a | Rat | [1][8] |

Signaling Pathways

Ro 67-4853 modulates mGluR1 signaling through at least two distinct G-protein-dependent pathways: the canonical Gαq/11 pathway and the Gαs pathway. Interestingly, Ro 67-4853 exhibits biased agonism, acting as a PAM for Gαq-mediated calcium mobilization while demonstrating agonist activity for Gαs-mediated cAMP accumulation and subsequent ERK1/2 phosphorylation.[3][4]

Gαq/11-PLC-Calcium Mobilization Pathway

The primary signaling cascade activated by mGluR1 is through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] Ro 67-4853 potentiates glutamate-induced calcium mobilization but does not activate this pathway on its own.[9]

Gαs-Adenylyl Cyclase-cAMP Pathway

mGluR1 can also couple to Gαs proteins, leading to the activation of adenylyl cyclase (AC).[3] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] In contrast to its effect on calcium mobilization, Ro 67-4853 has been shown to act as an agonist in the absence of glutamate, increasing basal cAMP levels.[3][4] This effect is blocked by mGluR1 antagonists, confirming it is a receptor-mediated event.[3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the study of Ro 67-4853's interaction with mGluR1.

Intracellular Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing mGluR1.

-

Cell Culture:

-

HEK293 or BHK cells stably expressing the rat mGluR1a receptor are cultured to approximately 80-90% confluency in 384-well, black-walled, clear-bottom plates.[10]

-

-

Dye Loading:

-

Compound Application and Measurement:

-

Prepare serial dilutions of Ro 67-4853 and glutamate in assay buffer.

-

Pre-incubate the cells with Ro 67-4853 or vehicle for 10 minutes.[9]

-

Add a range of glutamate concentrations to the wells.

-

Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The peak fluorescence response is normalized as a percentage of the maximal response to a saturating concentration of glutamate.[9]

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of Ro 67-4853 to induce ERK1/2 phosphorylation, a downstream event of mGluR1 activation.

-

Cell Culture and Treatment:

-

Plate BHK cells stably expressing mGluR1a in 6-well plates at a density of 600,000 cells/well and incubate overnight.[9]

-

On the day of the assay, replace the growth medium with serum-free DMEM containing 20 mM HEPES and incubate for 3 hours at 37°C.[9]

-

Treat the cells with varying concentrations of Ro 67-4853 or vehicle for a specified time course (e.g., 0, 2, 5, or 10 minutes).[9]

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 10% gel and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.[9]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.[9]

-

cAMP Accumulation Assay

This assay measures the effect of Ro 67-4853 on adenylyl cyclase activity and cAMP production.

-

Cell Culture and Treatment:

-

Culture BHK cells stably expressing mGluR1a in a suitable plate format.

-

On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a designated time to prevent cAMP degradation.

-

Incubate the cells with a fixed concentration of Ro 67-4853 (e.g., 500 nM) or vehicle for approximately 1-2 minutes.[1]

-

Add a range of glutamate concentrations and incubate for a further specified period.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a LANCE Ultra cAMP kit).

-

-

Data Analysis:

-

Generate concentration-response curves for glutamate in the presence and absence of Ro 67-4853 to determine the fold shift in EC50.[1]

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a positive allosteric modulator like Ro 67-4853 and the logical relationship of its biased agonism.

Conclusion

Ro 67-4853 is a well-characterized positive allosteric modulator of the mGluR1 receptor that exhibits pathway-dependent effects, acting as a potentiator of Gαq-mediated signaling and an agonist for Gαs-mediated pathways. This technical guide provides a centralized resource of its pharmacological properties, experimental methodologies for its study, and visual representations of its mechanism of action. The detailed information presented here should aid researchers in the design and execution of experiments aimed at further elucidating the complex roles of mGluR1 in health and disease, and in the development of novel therapeutics targeting this important receptor.

References

- 1. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ro 67-4853 Binding Site on mGluR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site of Ro 67-4853, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). We delve into the molecular determinants of its binding within the transmembrane domain, present quantitative data on its modulatory effects on key signaling pathways, and provide detailed experimental protocols for researchers seeking to investigate mGluR1 modulation. This document aims to be an essential resource for scientists in both academic and industrial settings who are engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.

Introduction to mGluR1 and Ro 67-4853

Metabotropic glutamate receptor 1 (mGluR1) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs signal through the activation of intracellular G-proteins, leading to a slower but more prolonged modulation of neuronal function. mGluR1 is primarily coupled to Gαq/11, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, mGluR1 can also couple to other signaling pathways, including the modulation of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of mGluR1.[1][2] As a PAM, it does not activate the receptor directly but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory action is achieved by binding to a topographically distinct site from the orthosteric glutamate binding site, located within the seven-transmembrane (7TM) domain of the receptor.[3] The allosteric nature of Ro 67-4853 offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission, making it and similar molecules attractive candidates for therapeutic intervention in a variety of neurological and psychiatric disorders.

The Ro 67-4853 Binding Site on mGluR1

The binding site for Ro 67-4853 is located within the transmembrane (TM) domain of mGluR1, a region that is structurally distinct from the extracellular Venus flytrap domain where glutamate binds. This allosteric pocket is also distinct from the binding site of negative allosteric modulators (NAMs) of mGluR1.[2]

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that are critical for the function of Ro 67-4853. The most pivotal residue identified to date is Valine 757 (V757) , located in the fifth transmembrane domain (TMV). Mutation of this residue has been shown to be crucial for the activity of multiple classes of mGluR1 potentiators, including Ro 67-4853.[2] This suggests that V757 may act as a "gate" or a direct interaction point for these allosteric modulators.

While a high-resolution crystal structure of Ro 67-4853 in complex with mGluR1 is not yet available, computational modeling and further mutagenesis studies suggest that the binding pocket is formed by residues from several transmembrane helices. The binding mode of Ro 67-4853 is thought to differ from some other mGluR1 PAMs, as it exhibits activity at all group I mGlu receptors, including mGluR5, albeit with lower potency.[3] This broader activity profile suggests that Ro 67-4853 may interact with residues that are conserved across group I mGlu receptors.

Signaling Pathways Modulated by Ro 67-4853

Ro 67-4853 potentiates mGluR1 signaling through multiple downstream pathways. The primary and most characterized pathway is the Gαq-mediated calcium mobilization. However, its effects on cAMP production and ERK1/2 phosphorylation have also been documented, revealing a complex and pathway-biased modulation.

References

A Technical Guide to the Chemical and Pharmacological Properties of Ro 67-4853

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] This document provides a comprehensive overview of its chemical properties, pharmacological activity, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical Properties

Ro 67-4853, with the IUPAC name N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester, is a synthetic organic compound.[3][4] Its fundamental chemical identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester | [3] |

| Synonym(s) | (9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, Ro67-4853 | [4] |

| CAS Number | 302841-89-0 | [3][4] |

| Molecular Formula | C₁₉H₁₉NO₄ | [4][5] |

| Molecular Weight | 325.36 g/mol | [3][4] |

| SMILES String | O=C(C1C2=C(C=CC=C2)OC3=C1C=CC=C3)NC(OCCCC)=O | [4] |

| Appearance | White to beige powder | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO to 100 mM (32.54 mg/mL) | [3][6] |

| Storage | Store at room temperature | [4] |

Pharmacological Properties

Ro 67-4853 acts as a positive allosteric modulator at the mGluR1 receptor, enhancing the receptor's response to the endogenous agonist, glutamate.[1][2] It interacts with the transmembrane domain (TMD) of the receptor.[1][7] This modulatory activity has been quantified in various in vitro functional assays.

| Assay | Parameter | Value | Cell Line | Reference |

| Calcium Mobilization | pEC₅₀ (for rat mGlu1a) | 7.16 | BHK cells stably expressing mGluR1a | [1] |

| EC₅₀ (potentiation of glutamate) | 10.0 ± 2.4 nM | BHK cells stably expressing mGluR1a | [8] | |

| cAMP Accumulation | EC₅₀ (potentiation of glutamate) | 11.7 ± 2.4 µM | BHK cells stably expressing mGluR1a | [8] |

| ERK1/2 Phosphorylation | EC₅₀ (agonist activity) | 9.2 ± 6.2 nM | BHK cells stably expressing mGluR1a | |

| Synaptic Response | EC₅₀ (enhancement of (S)-DHPG) | 95 nM | CA3 neurons | [3][6] |

Ro 67-4853 exhibits activity at human and rat mGluR1, as well as rat mGluR5.[1][6]

Signaling Pathways

As a PAM of mGluR1, Ro 67-4853 potentiates the downstream signaling cascades initiated by receptor activation. The primary signaling pathway for mGluR1 involves its coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Additionally, mGluR1 can couple to Gαs, resulting in the activation of adenylyl cyclase and cAMP production.

Experimental Protocols

The following protocols are based on methodologies described in peer-reviewed publications for the characterization of Ro 67-4853.

Cell Culture

Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a are cultured in standard growth media supplemented with necessary selection agents (e.g., methotrexate). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For assays, cells are plated at appropriate densities in multi-well plates.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following mGluR1 activation.

-

Cell Plating: Plate BHK-mGluR1a cells in 96-well black-walled, clear-bottom plates.

-

Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of Ro 67-4853 or vehicle for 10-15 minutes.

-

Glutamate Stimulation: Add a range of concentrations of glutamate to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) to detect changes in intracellular calcium levels.

-

Data Analysis: Normalize the fluorescence response as a percentage of the maximal response to a saturating concentration of glutamate. Calculate EC₅₀ values from the concentration-response curves.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of mGluR1 signaling.

-

Cell Plating and Serum Starvation: Plate BHK-mGluR1a cells in 6-well plates. Prior to the assay, serum-starve the cells for 3-4 hours in serum-free medium.

-

Compound Treatment: Treat the cells with varying concentrations of Ro 67-4853 or vehicle for a specified time (e.g., 5 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to control for loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

cAMP Accumulation Assay

This assay measures the production of cyclic adenosine (B11128) monophosphate (cAMP) as a result of mGluR1 coupling to Gαs and adenylyl cyclase activation.

-

Cell Plating: Plate BHK-mGluR1a cells in a suitable format (e.g., 96-well plates).

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of Ro 67-4853 in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).

-

Cell Lysis and cAMP Measurement: After the desired incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

-

Data Analysis: Generate concentration-response curves and calculate EC₅₀ values for the potentiation of the glutamate response.

Conclusion

Ro 67-4853 is a well-characterized positive allosteric modulator of mGluR1 with demonstrated potency and activity in multiple in vitro assays. The experimental protocols detailed herein provide a foundation for further investigation of this compound and its effects on mGluR1 signaling. The provided data and diagrams serve as a valuable technical resource for researchers in the fields of pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

A Technical Guide to Ro 67-4853 (CAS 302841-89-0): A Positive Allosteric Modulator of mGluR1

Abstract

This document provides a comprehensive technical overview of Ro 67-4853, a synthetic organic compound identified by the CAS number 302841-89-0. Ro 67-4853 functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). It acts by binding to the transmembrane domain of the receptor, thereby enhancing the potency and efficacy of the endogenous agonist, glutamate. This guide consolidates key physicochemical properties, pharmacological data, and detailed experimental protocols relevant to the study of Ro 67-4853, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Ro 67-4853 is a synthetic, small-molecule compound belonging to the xanthene carbamate (B1207046) class. Its fundamental properties are summarized in the table below. The compound is typically supplied as a white to beige powder and exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1]

| Property | Value |

| CAS Number | 302841-89-0[2][3] |

| IUPAC Name | N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester |

| Alternate Name | (9H-xanthene-9-carbonyl)carbamic acid butyl ester |

| Molecular Formula | C₁₉H₁₉NO₄[2][4] |

| Molecular Weight | 325.36 g/mol [2] |

| Purity | ≥98% (HPLC)[2] |

| Appearance | White to beige powder[1] |

| Solubility | Soluble in DMSO to 100 mM[2] |

Pharmacological Profile

Mechanism of Action

Ro 67-4853 is a positive allosteric modulator (PAM) of group I metabotropic glutamate receptors, with a pronounced selectivity for the mGluR1 subtype.[5][6][7] Unlike orthosteric agonists that bind directly to the glutamate recognition site in the Venus flytrap domain (VFD), Ro 67-4853 binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[5][8] This binding event induces a conformational change that enhances the receptor's sensitivity to glutamate, resulting in a leftward shift in the agonist's concentration-response curve and potentiation of the downstream signal.[5][7] Ro 67-4853 is active at both human and rat mGluR1 receptors.[1][9]

Potency, Efficacy, and Selectivity

Ro 67-4853 demonstrates high potency in potentiating mGluR1 activity across various assays. While highly selective for mGluR1, some activity has been noted at mGluR5, another group I mGlu receptor.[5][10] One report has described it as an mGluR5 antagonist, though the preponderance of evidence characterizes it as a PAM for group I mGluRs.[11]

Table 1: In Vitro Pharmacological Activity of Ro 67-4853

| Parameter | Receptor/System | Value | Assay Type |

| pEC₅₀ | rat mGlu1a | 7.16[2][5] | Functional Assay |

| EC₅₀ | rat mGlu1a | 95 nM[2] | Enhancement of (S)-DHPG in CA3 neurons |

| Glutamate EC₅₀ Shift | rat mGlu1a | From 32.08 µM to 2.15 µM (~15-fold)[5][12] | cAMP Accumulation |

| EC₅₀ (Agonist Activity) | rat mGlu1a | 9.2 nM[10] | ERK1/2 Phosphorylation |

| EC₅₀ (Potentiation) | rat mGlu1a | 11.7 ± 2.4 µM[12] | cAMP Accumulation (with EC₂₀ Glutamate) |

| Ca²⁺ Sensitivity Shift | rat mGlu1a | Reduces EC₅₀ from 3.5 mM to 0.7 mM (at 300 nM)[8] | Intracellular Calcium Mobilization |

Downstream Signaling Effects

Ro 67-4853 not only potentiates agonist-induced signaling but can also act as a direct agonist in certain pathways. It has been shown to be a full agonist for the phosphorylation of ERK1/2 and can increase basal cAMP accumulation, suggesting it can modulate multiple downstream effector systems coupled to mGluR1.[5][10][12]

Key Experimental Protocols

The following protocols are generalized methodologies based on published literature for characterizing mGluR1 modulators like Ro 67-4853.

Intracellular Calcium Mobilization Assay

This high-throughput assay is a primary method for screening mGluR1 modulators by measuring changes in intracellular calcium ([Ca²⁺]i) following receptor activation.[10]

Methodology:

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor in a suitable medium. Plate cells in 384-well, black-walled, clear-bottom microplates and grow to 80-90% confluency.[10]

-

Dye Loading: Aspirate the growth medium and wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.[8][10]

-

Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument. Add Ro 67-4853 (at various concentrations) to the wells, followed by the addition of an EC₂₀ concentration of glutamate.

-

Measurement: Monitor fluorescence intensity in real-time. The increase in fluorescence corresponds to the release of calcium from intracellular stores.

-

Data Analysis: Calculate the concentration-response curves for glutamate in the presence and absence of Ro 67-4853 to determine the fold-shift in potency.

cAMP Accumulation Assay

This assay measures the ability of Ro 67-4853 to modulate mGluR1 coupling to the Gαs-adenylyl cyclase pathway.

Methodology:

-

Cell Preparation: Use BHK cells stably expressing mGluR1a. Twenty-four hours before the assay, remove serum and glutamate from the culture medium.[12][13]

-

Incubation: Scrape and resuspend cells in a suitable buffer (e.g., Hanks-HEPES). Incubate the cell suspension in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylyl cyclase), and varying concentrations of Ro 67-4853 and/or glutamate for a defined period (e.g., 5-15 minutes).[5][12][13]

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure the accumulated cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Normalize data against controls and generate concentration-response curves to determine EC₅₀ values for potentiation or direct agonism.[12]

ERK1/2 Phosphorylation Assay (Western Blot)

This method assesses the direct agonist effect of Ro 67-4853 on the MAP kinase pathway.

Methodology:

-

Cell Treatment: Plate BHK-mGluR1a cells and serum-starve them overnight. Treat the cells with 1 µM Ro 67-4853 for various time points (e.g., 0, 2, 5, 10 minutes).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2, normalized to the basal level.[12]

References

- 1. Ro 67-4853 = 98 HPLC 302841-89-0 [sigmaaldrich.com]

- 2. Ro 67-4853 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ro67-4853 - Wikipedia [en.wikipedia.org]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Emergence of Ro 67-4853: A Technical Guide to a Pioneering mGluR1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-4853, a significant tool in neuroscience research, represents a foundational discovery in the field of G-protein coupled receptor (GPCR) modulation. As a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), it has been instrumental in elucidating the physiological roles of this key receptor. This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of Ro 67-4853. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action to support ongoing research and drug development efforts.

Discovery and History

Ro 67-4853, with the IUPAC name butyl (9H-xanthene-9-carbonyl)carbamate, was one of the first selective positive allosteric modulators of mGluR1 to be identified.[1] Its discovery was a pivotal moment, shifting the paradigm of mGluR1 ligand development from traditional orthosteric agonists and antagonists to the more nuanced approach of allosteric modulation.[2] The initial characterization of Ro 67-4853 was detailed in a seminal 2001 publication by Knoflach and colleagues, which laid the groundwork for understanding its mechanism of action and binding site.[3] Derived from the simpler compound Ro 01-6128, Ro 67-4853 has since served as a lead compound for the development of a new generation of potent and selective mGluR1 PAMs.[1]

Mechanism of Action

Ro 67-4853 functions as a positive allosteric modulator, meaning it binds to a site on the mGluR1 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[2] This allosteric binding does not typically activate the receptor on its own but rather enhances the receptor's response to glutamate.[3] Ro 67-4853 interacts with the transmembrane domain (TMD) of the mGluR1 receptor, inducing a conformational change that increases the potency and/or efficacy of glutamate.[4][5] This potentiation of glutamate signaling leads to the modulation of downstream intracellular signaling pathways.

Signaling Pathways Modulated by Ro 67-4853

The activation of mGluR1 by glutamate, potentiated by Ro 67-4853, triggers several key intracellular signaling cascades. These include the Gq-coupled pathway leading to calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. Additionally, mGluR1 activation can influence cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Simplified signaling pathway of mGluR1 activation potentiated by Ro 67-4853.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ro 67-4853 from various in vitro pharmacological assays.

Table 1: Potency of Ro 67-4853 in Functional Assays

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| Calcium Mobilization | BHK-mGluR1a | Rat | EC50 (potentiation of glutamate) | 10.0 ± 2.4 nM | [4] |

| ERK1/2 Phosphorylation | BHK-mGluR1a | Rat | EC50 (agonist activity) | 9.2 ± 6.2 nM | [4] |

| cAMP Production | BHK-mGluR1a | Rat | EC50 (potentiation of glutamate) | 11.7 ± 2.4 µM | [4] |

| Electrophysiology (CA3 neurons) | - | Rat | EC50 (enhancement of S-DHPG effect) | 95 nM | [6] |

| Calcium Mobilization | - | Rat | pEC50 | 7.16 | [6] |

Table 2: Effect of Ro 67-4853 on Glutamate Potency

| Assay Type | Cell Line | Ro 67-4853 Concentration | Fold Shift in Glutamate EC50 | Reference |

| Calcium Mobilization | BHK-mGluR1a | 1 µM | ~15-fold leftward shift | [4] |

| cAMP Production | BHK-mGluR1a | 500 nM | ~16-fold leftward shift | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize Ro 67-4853.

Intracellular Calcium Mobilization Assay

This assay is a primary high-throughput method for characterizing mGluR1 positive allosteric modulators by measuring the potentiation of glutamate-induced intracellular calcium release.

References

- 1. scilit.com [scilit.com]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ro 67-4853: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the downstream signaling pathways modulated by Ro 67-4853, a significant pharmacological tool in neuroscience research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the involved molecular cascades.

Introduction: Mechanism of Action

Ro 67-4853 is a positive allosteric modulator (PAM) primarily targeting the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein-coupled receptor (GPCR).[1][2] As a PAM, Ro 67-4853 does not directly activate mGluR1 but binds to an allosteric site within the receptor's transmembrane domain (TMD), enhancing the receptor's sensitivity and response to its endogenous agonist, glutamate.[1][3] This potentiation leads to a leftward shift in the glutamate concentration-response curve, amplifying downstream signal transduction.[1]

While highly active at mGluR1, Ro 67-4853 also exhibits activity at mGluR5, another group I mGlu receptor, indicating a degree of lower selectivity compared to newer generation compounds.[1][4] Some reports have characterized it as a selective antagonist of mGluR5, suggesting its interaction with this subtype may be complex and context-dependent.[5] The primary and most well-characterized effects of Ro 67-4853, however, are linked to the potentiation of mGluR1 signaling.

Core Downstream Signaling Pathways

Activation of mGluR1 by glutamate, potentiated by Ro 67-4853, initiates several intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent second messenger generation.[6]

The quintessential signaling pathway for group I mGlu receptors, including mGluR1, is the activation of the Gαq/11 family of G proteins.[6] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

Receptor Activation: Glutamate binds to the mGluR1 orthosteric site, and Ro 67-4853 binds to its allosteric site on the TMD.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit.

-

PLCβ Activation: The GTP-bound Gαq/11 subunit activates Phospholipase Cβ (PLCβ).[6]

-

Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6]

-

PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins.[6]

Downstream of Gαq/11 and PKC activation, mGluR1 signaling can also engage the MAPK/ERK pathway, which is crucial for regulating gene expression and cell proliferation. Ro 67-4853 can act as a full agonist for ERK1/2 phosphorylation.[4] In some cell systems, 1 µM Ro 67-4853 activates phosphorylated ERK1/2 (p-ERK1/2) even without an agonist, with activity peaking at 5 minutes.[1]

While group I mGluRs are not classically linked to adenylyl cyclase regulation, studies show that Ro 67-4853 can potentiate glutamate-induced cyclic AMP (cAMP) accumulation.[1] This suggests a more complex signaling profile, potentially involving G-protein crosstalk or interactions with other signaling molecules that influence adenylyl cyclase activity. The potency of Ro 67-4853 in modulating the cAMP response is reportedly lower than its potency for regulating ERK1/2 phosphorylation or calcium mobilization.[1]

Quantitative Data Summary

The effects of Ro 67-4853 have been quantified across various in vitro assays. The following tables summarize this key data.

Table 1: Potency and Efficacy of Ro 67-4853

| Parameter | Receptor/Assay | Value | Reference |

|---|---|---|---|

| pEC₅₀ | rat mGlu₁ₐ Receptor | 7.16 | [1][7] |

| EC₅₀ | (S)-DHPG potentiation in CA3 neurons | 95 nM | [7][8] |

| EC₅₀ | ERK1/2 Phosphorylation | 9.2 nM | [4] |

| Max Potentiation | (S)-DHPG effect in CA3 neurons | 637 ± 72% of control |[8] |

Table 2: Effect of Ro 67-4853 on Glutamate Agonist Potency

| Assay System | Ro 67-4853 Conc. | Effect on Glutamate CRC | Reference |

|---|---|---|---|

| BHK cells (mGluR1a) | 1 µM | ~15-fold leftward shift (cAMP assay) | [1][4] |

| BHK cells (mGluR1a) | 1 µM | ~2- to 4.5-fold leftward shift | [1] |

| cAMP Production | 500 nM | Glutamate EC₅₀ shifts from 32.08 µM to 2.15 µM |[1] |

Experimental Protocols and Workflows

The characterization of Ro 67-4853 relies on standardized in vitro assays, primarily fluorescence-based calcium mobilization assays and electrophysiological recordings.[4]

This high-throughput assay is a primary method for characterizing mGluR1 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.[4]

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured to ~80-90% confluency in 384-well microplates.[4]

-

Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for a specified time (e.g., 60 minutes) at 37°C.[3][4]

-

Compound Addition: After dye loading, cells are washed again. Ro 67-4853 or vehicle is added to the wells and pre-incubated for 10-15 minutes.

-

Agonist Stimulation & Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A sub-maximal concentration of glutamate (e.g., EC₂₀) is added to stimulate the receptor, and the resulting change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time.[3]

-

Data Analysis: The increase in fluorescence is calculated and normalized. Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the PAM.

Electrophysiology is used to measure the effects of Ro 67-4853 on ion channel activity downstream of mGluR1 activation in neurons.

This method quantifies the activation of the ERK pathway by measuring the level of phosphorylated ERK1/2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro67-4853 - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ro 67-4853 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 8. pnas.org [pnas.org]

The Potentiating Effect of Ro 67-4853 on cAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of Ro 67-4853 on cyclic adenosine (B11128) monophosphate (cAMP) production. Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides a comprehensive experimental protocol for assessing cAMP production, and visualizes the underlying signaling pathway. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and utilize the modulatory effects of Ro 67-4853 on mGluR1-mediated signaling.

Introduction to Ro 67-4853 and its Target: mGluR1

Ro 67-4853 is a research chemical that acts as a positive allosteric modulator for the mGluR1 receptor.[1][4] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs like Ro 67-4853 bind to a distinct, allosteric site on the receptor.[1] This binding event enhances the receptor's response to the endogenous agonist, glutamate.[1] Ro 67-4853 has been shown to be active at human and rat mGluR1 receptors.[5][6]

Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability. Group I mGluRs, which include mGluR1 and mGluR5, are canonically coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[7] However, compelling evidence demonstrates that mGluR1 can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of the second messenger cAMP.[4][8][9]

Mechanism of Action: Potentiation of cAMP Signaling